3,5-Diphenylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

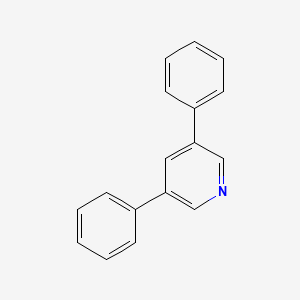

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-diphenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N/c1-3-7-14(8-4-1)16-11-17(13-18-12-16)15-9-5-2-6-10-15/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJOMHSIIOWCPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CN=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30238814 | |

| Record name | 3,5-Diphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-07-9 | |

| Record name | 3,5-Diphenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diphenylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Diphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diphenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Diphenylpyridine: Properties, Synthesis, and Applications

Executive Summary: 3,5-Diphenylpyridine is a significant heterocyclic scaffold characterized by a central pyridine ring substituted with phenyl groups at the C3 and C5 positions. This unique arrangement imparts a combination of steric bulk and electronic properties that make it a valuable building block in medicinal chemistry and materials science. Its derivatives have shown promise in drug discovery, particularly as cytotoxic agents and kinase inhibitors.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, details robust synthetic protocols, and explores its applications for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Profile

The core of this compound consists of a pyridine heterocycle with two phenyl substituents. This structure creates a specific steric and electronic environment that dictates its reactivity and potential for forming intermolecular interactions, which is a key consideration in drug design.[3][4]

The structure of this compound is defined by the IUPAC name this compound and the CAS Number 92-07-9.[5] Its molecular formula is C17H13N, with a molecular weight of approximately 231.29 g/mol .[6][7]

Caption: Molecular structure of this compound.

-

¹H NMR: In a typical ¹H NMR spectrum (in CDCl₃), one would expect to see signals for the pyridine ring protons and the phenyl ring protons. The protons on the pyridine ring at the C2, C4, and C6 positions would appear as distinct signals, likely in the aromatic region (δ 7.0-9.0 ppm). The phenyl protons would also appear in this region, likely as complex multiplets.[8][9]

-

¹³C NMR: The ¹³C NMR spectrum would show characteristic signals for the pyridine and phenyl carbons. The carbons of the pyridine ring would be expected in the range of δ 120-160 ppm, while the phenyl carbons would also resonate in this region.[8][10]

-

Mass Spectrometry (MS): The exact mass of this compound is 231.10500.[6] High-resolution mass spectrometry (HRMS) is the definitive technique for confirming this molecular weight.

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₃N | [6] |

| Molecular Weight | 231.29 g/mol | [6] |

| Appearance | White to light yellow solid | [11] |

| Melting Point | 193-194 °C | [11] |

| Boiling Point | 395.6 °C at 760 mmHg | [6] |

| Density | 1.084 g/cm³ | [6] |

| Flash Point | 175.3 °C | [6] |

| pKa | 4.47 ± 0.20 (Predicted) | [11] |

| LogP | 4.41560 | [6] |

These properties indicate that this compound is a stable, solid compound with low solubility in water, as suggested by its high LogP value.[12] Its basicity, reflected by the predicted pKa, is a key characteristic of the pyridine nitrogen.[11]

Synthesis and Mechanistic Insights

The synthesis of this compound and its derivatives can be achieved through several established methods in organic chemistry. The Kröhnke pyridine synthesis is a particularly notable and versatile method.[13][14] Other modern approaches often utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, starting from a di-halogenated pyridine core.[1][15]

The Kröhnke synthesis is a powerful tool for constructing substituted pyridines.[13][16] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[14][17] The reaction proceeds through a cascade of events including a Michael addition, cyclization, and subsequent dehydration and aromatization to form the pyridine ring.[13][14]

Caption: Simplified mechanism of the Kröhnke Pyridine Synthesis.

This method is highly effective for synthesizing diarylpyridines and offers broad functional group tolerance. The starting material, 3,5-dibromopyridine, is commercially available.[18]

Step 1: Reaction Setup

-

To a solution of 3,5-dibromopyridine (1.0 equiv) in a suitable solvent mixture (e.g., toluene/ethanol/water) is added phenylboronic acid (2.2-2.5 equiv).

-

A base, such as cesium carbonate (Cs₂CO₃) or sodium carbonate (Na₂CO₃), is added to the mixture.[15]

-

A palladium catalyst, typically Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), is added.[15] The choice of catalyst and ligands is crucial for reaction efficiency and yield.

Step 2: Reaction Execution

-

The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction temperature is a critical parameter that needs to be optimized.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 3: Work-up and Purification

-

Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure this compound.

Rationale for Choices:

-

Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings due to its stability and activity.

-

Base: The base is required to activate the boronic acid for transmetalation to the palladium center.

-

Inert Atmosphere: Prevents the oxidation and deactivation of the palladium(0) catalyst.

Applications in Medicinal Chemistry and Materials Science

The pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous FDA-approved drugs and biologically active compounds.[19][20] The 3,5-diarylpyridine motif, in particular, serves as a versatile template for designing molecules that can interact with various biological targets.[1]

The rigid structure of the this compound core allows for the precise spatial orientation of appended functional groups, which is essential for specific interactions with biological targets like enzyme active sites or protein-protein interfaces.

-

Anticancer and Cytotoxic Agents: Several studies have explored the synthesis of this compound derivatives as potential anticancer agents.[1][2] Their mechanism of action can vary, with some compounds showing cytotoxic effects against human leukemia cells.[2] The phenyl rings can be further functionalized to modulate properties such as solubility, cell permeability, and target affinity.

-

Kinase Inhibitors: The pyridine ring is a common feature in many kinase inhibitors.[4] The nitrogen atom can act as a hydrogen bond acceptor, a key interaction in many kinase active sites. The 3,5-diphenyl arrangement provides a scaffold to which other pharmacophoric groups can be attached to achieve potency and selectivity.

-

DNA Intercalating Agents: The planar aromatic system of this compound derivatives allows them to intercalate between the base pairs of DNA, which can lead to cytotoxic effects.[2]

The versatility of the 3,5-dihalopyridine precursors also allows for the creation of diverse chemical libraries for high-throughput screening.[18][21]

The structural and electronic properties of this compound also make it an interesting candidate for applications in materials science. Its derivatives can be used as:

-

Ligands for Metal Complexes: The pyridine nitrogen can coordinate to metal centers, making these compounds useful as ligands in catalysis or for the construction of metal-organic frameworks (MOFs).

-

Organic Electronics: The conjugated π-system of this compound suggests potential applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Conclusion and Future Outlook

This compound is a heterocyclic compound with a rich chemical profile and significant potential in both medicinal chemistry and materials science. Its robust synthesis via methods like the Kröhnke synthesis and modern cross-coupling reactions allows for the generation of a wide array of derivatives.[1][13] The pyridine scaffold continues to be a focal point in drug discovery, and the unique 3,5-diphenyl substitution pattern offers a valuable platform for the development of novel therapeutics, particularly in oncology.[3][22] Future research will likely focus on the synthesis of more complex and functionally diverse this compound analogues and the exploration of their biological activities through advanced screening and mechanistic studies.

References

- Cheméo. (n.d.). Chemical Properties of Pyridine, 3,5-diphenyl- (CAS 92-07-9).

- Chemsrc. (2025). This compound | CAS#:92-07-9.

- Wikipedia. (n.d.). Kröhnke pyridine synthesis.

- PubChem. (n.d.). This compound | C17H13N | CID 66692.

- Química Organica.org. (n.d.). Kröhnke synthesis of pyridine.

- ResearchGate. (n.d.). Synthesis of 2,5- and this compound Derivatives for DNA Recognition and Cytotoxicity.

- Jacquemard, U., et al. (2005). Synthesis of 2,5- and this compound derivatives for DNA recognition and cytotoxicity. European Journal of Medicinal Chemistry, 40(11), 1087-95.

- PubMed. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Chemistry, 30(47).

- Royal Society of Chemistry. (n.d.). An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. Organic Chemistry Frontiers.

- Royal Society of Chemistry. (n.d.). Supporting Information.

- R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- Dovepress. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289-4338.

- PubMed. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289-4338.

- National Center for Biotechnology Information. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289-4338.

- MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules.

- Royal Society of Chemistry. (n.d.). Experimental section Materials and synthesis.

- Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.

- ResearchGate. (n.d.). ¹H NMR spectrum for compound 3 in pyridine-d5.

- Royal Society of Chemistry. (n.d.). Electronic supplementary information.

- National Center for Biotechnology Information. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4185.

- Royal Society of Chemistry. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.

- SpectraBase. (n.d.). 3,5-Dimethylpyridine - Optional[¹H NMR] - Spectrum.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2,5- and this compound derivatives for DNA recognition and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. dovepress.com [dovepress.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. This compound | CAS#:92-07-9 | Chemsrc [chemsrc.com]

- 7. This compound | C17H13N | CID 66692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. This compound CAS#: 92-07-9 [chemicalbook.com]

- 12. Pyridine, 3,5-diphenyl- (CAS 92-07-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. rsc.org [rsc.org]

- 16. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kröhnke synthesis of pyridine [quimicaorganica.org]

- 18. innospk.com [innospk.com]

- 19. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 3,5-Diphenylpyridine: Synthesis, Properties, and Applications

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of the versatile scaffold, 3,5-Diphenylpyridine (CAS No. 92-07-9).

This guide provides a comprehensive overview of this compound, a key heterocyclic compound with significant applications in medicinal chemistry, materials science, and synthetic chemistry. We will delve into its synthesis, physicochemical and spectroscopic properties, and explore its role as a privileged scaffold in the development of novel therapeutics and functional materials.

Introduction to this compound

This compound is an aromatic heterocyclic compound featuring a central pyridine ring substituted with phenyl groups at the 3 and 5 positions. The unique electronic and structural characteristics of this scaffold, arising from the combination of the electron-deficient pyridine core and the bulky, aromatic phenyl substituents, make it a molecule of great interest in various scientific disciplines. The strategic placement of the phenyl groups influences the molecule's conformation, reactivity, and intermolecular interactions, paving the way for its use as a versatile building block in the design of complex molecular architectures with tailored properties.

The pyridine motif is a ubiquitous feature in a vast number of FDA-approved drugs, highlighting its importance in medicinal chemistry. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing the pharmacokinetic and pharmacodynamic properties of a drug molecule. The 3,5-disubstitution pattern of this compound provides a rigid and well-defined framework for the attachment of various functional groups, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a robust and high-yielding route, starting from readily available precursors.

Suzuki-Miyaura Cross-Coupling Protocol

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide. In the case of this compound synthesis, 3,5-dibromopyridine serves as the key starting material, which is coupled with phenylboronic acid.

Experimental Protocol:

-

Reaction Setup: To a reaction vessel, add 3,5-dibromopyridine (1 equivalent), phenylboronic acid (2.2 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), and a base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (3 equivalents).

-

Solvent System: A mixture of an organic solvent and water is commonly used. A typical solvent system is a 3:1 mixture of toluene and ethanol, or dioxane and water.

-

Reaction Conditions: The reaction mixture is degassed and then heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound as a solid.

Diagram of the Suzuki-Miyaura Synthesis Workflow:

Caption: Suzuki-Miyaura synthesis of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development.

| Property | Value |

| CAS Number | 92-07-9 |

| Molecular Formula | C₁₇H₁₃N |

| Molecular Weight | 231.29 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | 138-142 °C |

| Boiling Point | ~395 °C at 760 mmHg |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Insoluble in water. |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound typically shows signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the phenyl rings will appear as multiplets, while the protons on the pyridine ring will have distinct chemical shifts. The proton at the 4-position of the pyridine ring will likely appear as a triplet, and the protons at the 2 and 6-positions will appear as doublets.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons of both the pyridine and phenyl rings. The number of unique carbon signals will be consistent with the C₂ᵥ symmetry of the molecule.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 231.10).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the aromatic rings (in the range of 1400-1600 cm⁻¹), and C-H out-of-plane bending vibrations.

Applications of this compound

The rigid, planar structure and the presence of both electron-donating phenyl groups and an electron-withdrawing pyridine ring make this compound and its derivatives valuable in several fields.

Drug Discovery and Medicinal Chemistry

The this compound scaffold has been explored as a core structure in the design of various biologically active molecules.

-

Anticancer Agents: Derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The ability to introduce different substituents on the phenyl rings allows for the fine-tuning of their biological activity.

-

Neurological Disorders: The pyridine core is a common feature in drugs targeting the central nervous system. This compound derivatives have been investigated as potential ligands for adenosine A1 receptors, which are implicated in conditions like epilepsy.

Diagram of this compound Applications:

Caption: Key application areas of this compound.

Materials Science

The photophysical properties of this compound derivatives make them attractive candidates for applications in materials science.

-

Organic Light-Emitting Diodes (OLEDs): The rigid and planar structure of the this compound core can facilitate π-π stacking, which is beneficial for charge transport in organic electronic devices. Derivatives have been investigated as electron-transporting materials in OLEDs.

-

Luminescent Materials and Chemical Sensors: The extended π-conjugation in this compound can lead to interesting photoluminescent properties. By incorporating specific functional groups, derivatives can be designed to act as fluorescent probes for the detection of ions or small molecules.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

It is highly recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a synthetically accessible and highly versatile molecular scaffold with significant potential in both medicinal chemistry and materials science. Its unique structural and electronic properties provide a robust platform for the development of novel compounds with tailored biological activities and photophysical characteristics. The continued exploration of this privileged structure is expected to lead to the discovery of new therapeutic agents and advanced functional materials.

References

- Due to the dynamic nature of web content, direct linking to search results is not feasible. The following references are based on the information retrieved from the search queries and are intended to guide the reader to relevant resources.

-

Information on the CAS number and basic properties of this compound can be found on the websites of major chemical suppliers such as Sigma-Aldrich (Merck), Fluorochem, and Thermo Fisher Scientific.

-

For synthesis protocols, particularly the Suzuki-Miyaura coupling, a search of organic chemistry journals and databases like Scifinder, Reaxys, or Google Scholar using keywords "this compound synthesis" and "Suzuki coupling" will yield numerous peer-reviewed articles.

-

Applications in medicinal chemistry can be explored by searching databases such as PubMed and Google Scholar with terms like "this compound anticancer," "diphenylpyridine derivatives biological activity," and "pyridine scaffold in drug discovery."

-

Detailed safety information can be obtained by accessing the Safety Data Sheet (SDS) for this compound (CAS No. 92-07-9) from the website of a reputable chemical supplier.

An In-depth Technical Guide to 3,5-Diphenylpyridine: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 3,5-Diphenylpyridine, a versatile heterocyclic compound. Intended for researchers, medicinal chemists, and materials scientists, this document delves into its fundamental properties, validated synthesis protocols, and its emerging applications in drug discovery and beyond. We will explore the rationale behind methodological choices, ensuring a deep understanding of the causality in its scientific application.

Core Molecular Profile and Physicochemical Properties

This compound is an aromatic heterocyclic compound featuring a central pyridine ring substituted with two phenyl groups at the 3 and 5 positions. This specific arrangement of aromatic systems imparts unique electronic and steric properties, making it a valuable scaffold in supramolecular chemistry and medicinal applications.

The foundational identity of this molecule is defined by its chemical formula and molecular weight.

A summary of its key physicochemical properties is presented below, providing essential data for experimental design, including solvent selection and purification strategies.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 92-07-9 | [1][2][3][5] |

| Appearance | White to light yellow solid | [5] |

| Density | 1.084 g/cm³ (Predicted) | [2][5] |

| Melting Point | 193-194 °C | [5] |

| Boiling Point | 395.6 °C at 760 mmHg (Predicted) | [2][5] |

| LogP (Octanol/Water Partition Coefficient) | 4.416 | [2] |

| Flash Point | 175.3 °C | [2] |

These properties, particularly the high melting point and LogP value, indicate a stable, non-polar molecule with low aqueous solubility, which are critical considerations for its handling and application in biological systems.

Synthesis of this compound: A Methodological Deep Dive

The synthesis of 3,5-disubstituted pyridines is a cornerstone of organic chemistry, with numerous strategies developed over the years. For this compound, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently the methods of choice.[6][7]

Rationale for Method Selection (Expertise & Experience): The Suzuki-Miyaura coupling is favored due to its high functional group tolerance, relatively mild reaction conditions, and generally high yields. The commercial availability of the starting materials, 3,5-dibromopyridine and phenylboronic acid, makes this an efficient and reliable route.[7] This method avoids the harsh conditions or sensitive organometallic reagents required by other cross-coupling protocols, enhancing its practicality and safety profile.

General Workflow for Suzuki-Miyaura Coupling

The synthesis involves the palladium-catalyzed reaction between a halo-pyridine (in this case, 3,5-dibromopyridine) and a boronic acid (phenylboronic acid). A base is essential for the activation of the boronic acid, and a suitable solvent system is required to solubilize the reactants.

Sources

- 1. Pyridine, 3,5-diphenyl- (CAS 92-07-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound | CAS#:92-07-9 | Chemsrc [chemsrc.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound | C17H13N | CID 66692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 92-07-9 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of 3,5-Diphenylpyridine and its Derivatives

<_ _>

Introduction

The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, with its derivatives forming the basis of numerous FDA-approved drugs and functional materials.[1][2][3] Among the vast landscape of substituted pyridines, the 3,5-diarylpyridine framework, particularly 3,5-diphenylpyridine, represents a privileged structure. These molecules are key components in pharmacologically active agents, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] Their rigid, well-defined geometry also makes them attractive candidates for ligands in catalysis and components in organic electronics.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for accessing this compound and its derivatives. Moving beyond a simple recitation of methods, this document emphasizes the causality behind experimental choices, offers field-proven insights into protocol selection, and provides detailed, actionable methodologies for practical application in the laboratory.

Strategic Approaches to the 3,5-Diarylpyridine Core

The construction of the this compound scaffold can be broadly categorized into two main approaches:

-

Ring-Forming Reactions (Cyclizations): These methods build the pyridine ring from acyclic precursors. They are often powerful for creating highly substituted and complex derivatives in a single, convergent step.

-

Cross-Coupling Reactions: These strategies begin with a pre-formed, halogenated pyridine ring (e.g., 3,5-dibromopyridine) and introduce the phenyl groups through transition-metal-catalyzed reactions. This approach offers excellent modularity for creating libraries of derivatives.

The choice between these strategies depends on factors such as the availability of starting materials, desired substitution patterns, and scalability.

Classical Ring-Forming Methodologies

The Kröhnke Pyridine Synthesis

First reported by Fritz Kröhnke, this reaction is a versatile and reliable method for preparing 2,4,6-trisubstituted pyridines and can be adapted for 3,5-disubstituted systems.[7] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[1][7]

Causality and Mechanistic Insight: The reaction's success hinges on a well-orchestrated cascade.[1]

-

Ylide Formation: The α-pyridinium methyl ketone salt is deprotonated to form a pyridinium ylide.

-

Michael Addition: This ylide acts as a soft nucleophile, adding to the α,β-unsaturated carbonyl compound in a conjugate fashion.

-

Cyclization and Aromatization: The resulting 1,5-dicarbonyl intermediate undergoes cyclization with ammonia (from ammonium acetate), followed by dehydration and elimination of the pyridine leaving group to achieve aromatization, yielding the final pyridine product.[7][8]

The broad tolerance for various aryl substituents on both the ketone and the unsaturated carbonyl compound makes the Kröhnke synthesis a powerful tool for generating diverse poly-aryl systems.[7]

Diagram: Mechanism of the Kröhnke Pyridine Synthesis

Caption: Key steps in the Kröhnke synthesis cascade.

The Hantzsch Pyridine Synthesis

Though classically used for synthesizing 1,4-dihydropyridines, the Hantzsch synthesis can be adapted to produce fully aromatic pyridines through a subsequent oxidation step.[9][10] It is a multi-component reaction typically involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia.[10]

Causality and Mechanistic Insight: The modern understanding of the mechanism involves:

-

Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester.

-

Enamine Formation: A second equivalent of the β-ketoester reacts with ammonia to form an enamine.

-

Michael Addition & Cyclization: The enamine adds to the product of the Knoevenagel condensation, followed by cyclization and dehydration to yield a 1,4-dihydropyridine.[11]

-

Oxidation: The dihydropyridine intermediate is then oxidized (e.g., with nitric acid, DDQ, or simply air) to the aromatic pyridine. The driving force for this step is the stability gained from aromatization.[10]

While powerful, the classical Hantzsch synthesis often produces symmetrically substituted pyridines.

Modern Transition-Metal Catalyzed Methodologies

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing C-C bonds between aryl groups, making it ideal for the synthesis of this compound.[12] The strategy starts with a 3,5-dihalopyridine (typically 3,5-dibromopyridine) and couples it with two equivalents of phenylboronic acid.[13][14]

Causality and Experimental Choices:

-

Catalyst: A palladium(0) complex is the active catalyst. Pd(PPh₃)₄ or Pd(OAc)₂ with additional phosphine ligands are commonly employed.[14][15] The choice of ligand is critical; bulky, electron-rich phosphines often accelerate the reaction and improve yields by promoting the oxidative addition and reductive elimination steps.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential.[12][14] Its role is to activate the organoboron species, forming a more nucleophilic borate complex that facilitates the transmetalation step of the catalytic cycle.

-

Solvent: The reaction is often run in a biphasic mixture of an organic solvent (like toluene, dioxane, or DMF) and water.[12][15] This system effectively dissolves both the organic substrates and the inorganic base.

This method's key advantages are its exceptional functional group tolerance, the commercial availability of a vast array of boronic acids, and generally high yields.[13][15]

Diagram: General Workflow for Suzuki-Miyaura Synthesis

Caption: Standard laboratory workflow for Suzuki-Miyaura coupling.

One-Pot and Multicomponent Reactions

Modern synthetic chemistry emphasizes efficiency, atom economy, and operational simplicity. One-pot syntheses, where multiple reaction steps are performed in a single vessel, are highly desirable.

A notable example is an iron-mediated one-pot synthesis of 3,5-diarylpyridines from β-nitrostyrenes.[4][16][17] This protocol is operationally simple and proceeds under mild conditions.

Causality and Mechanistic Insight: The reaction is believed to proceed via:

-

Nitro Group Reduction: Elemental iron in acetic acid reduces the nitro group of the β-nitrostyrene to an imine in situ.

-

Trimolecular Condensation: Three molecules of the in situ-generated imine condense.

-

Aromatization: The condensed intermediate undergoes aromatization to form the stable 3,5-diarylpyridine ring.[16][17]

This method allows for the synthesis of both symmetrical and unsymmetrical 3,5-diarylpyridines with good to excellent yields by using a mixture of different β-nitrostyrenes.[16]

Quantitative Data Summary

The following table summarizes typical conditions and outcomes for the discussed synthetic routes.

| Method | Key Reagents | Typical Solvent(s) | Temperature | Time | Typical Yield | Reference |

| Kröhnke Synthesis | α-Pyridinium ketone salt, α,β-Unsaturated ketone, NH₄OAc | Acetic Acid | Reflux (~120 °C) | 4-6 h | Good | [1] |

| Suzuki Coupling | 3,5-Dibromopyridine, Phenylboronic acid, Pd(PPh₃)₄, Cs₂CO₃ | Ethanol | 80 °C | 5 days | 56% | [14] |

| Suzuki Coupling | 2,3,5-Trichloropyridine, Phenylboronic acid, Pd(OAc)₂, Na₂CO₃ | H₂O / DMF | 60 °C | 12 h | Good | [15] |

| One-Pot (Iron) | β-Nitrostyrene, Fe powder | Acetic Acid | Room Temp | 30 min | 85% | [16][17] |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from established methodologies for biaryl synthesis.[14][18][19]

Materials:

-

3,5-Dibromopyridine (1.0 mmol, 1.0 eq.)

-

Phenylboronic acid (2.2 mmol, 2.2 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 eq.)

-

1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dibromopyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: One-Pot Synthesis of this compound from β-Nitrostyrene

This protocol is adapted from the iron-mediated synthesis reported by Sathish et al.[16][17]

Materials:

-

trans-β-Nitrostyrene (1.0 mmol, 1.0 eq.)

-

Iron powder (3.0 mmol, 3.0 eq.)

-

Glacial Acetic Acid

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add trans-β-nitrostyrene.

-

Add glacial acetic acid to dissolve the starting material.

-

Add the iron powder to the solution in one portion.

-

Stir the reaction mixture vigorously at room temperature for 30-60 minutes. The reaction is often accompanied by a color change.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with water and neutralize carefully with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Conclusion and Future Outlook

The synthesis of this compound and its derivatives is well-served by a range of robust and versatile methodologies. Classical ring-forming reactions like the Kröhnke synthesis provide powerful tools for constructing complex scaffolds, while modern transition-metal catalyzed cross-coupling reactions, especially the Suzuki-Miyaura coupling, offer unparalleled modularity and functional group tolerance.[1][13] Furthermore, the development of efficient one-pot procedures highlights the ongoing drive towards more sustainable and operationally simple synthetic chemistry.[16][17]

For researchers in drug discovery, the ability to rapidly generate libraries of 3,5-diarylpyridine analogs using these methods is critical for structure-activity relationship (SAR) studies. Future research will likely focus on developing even more efficient catalytic systems, expanding the substrate scope, and applying these core structures to new challenges in materials science and medicine.

References

- The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH5T3RKcOZW093Mn2KSo5Q1T4GeqD1UkICSYpxwB9jSA3rZGczsO0UNSOY9Bz4906dVFqd8x5U-VcOVfP_I9hQ1B3zaNFVXhDIBFqEgFQdAkEWSoO06Yuro-pJJyrNU2Dk2d9Ut1L_rqRHdC17MIU_zA0MHVGc9r0Vk3sxsz7Uj0hI6P7A37YDhy15cyAEjIh9uq1CXSHo0K5Jnqpd1t3dRIQA6DR9qg==]

- Kröhnke pyridine synthesis. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQET65xNec5YlUIHN116LH72AdRv0I1LOdsJV8Qf2A0kU_amfSIH-Sm1lux_ab3NqPNhtenUHbT3azFnOJTh8O_Fh8zVE-oKbUXO7xAFmm9n7vv6Sq1DSlf6KYEuUWFrFydXeHym_DZD-HJGIGMEZCCqvD8_Ej7LxHo=]

- Iron-Mediated One-Pot Synthesis of 3,5-Diarylpyridines from β-Nitrostyrenes. The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.5b02796]

- Iron-Mediated One-Pot Synthesis of 3,5-Diarylpyridines from beta-Nitrostyrenes. ResearchGate. [URL: https://www.researchgate.

- Iron-Mediated One-Pot Synthesis of 3,5-Diarylpyridines from β-Nitrostyrenes. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/acs.joc.5b02796]

- Synthesis of 2,5- and this compound derivatives for DNA recognition and cytotoxicity. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/16005548/]

- Mechanism of the Kröhnke pyridine synthesis. ResearchGate. [URL: https://www.researchgate.net/figure/Mechanism-of-the-Kroehnke-pyridine-synthesis_fig2_373185565]

- Synthesis of 2,5- and this compound Derivatives for DNA Recognition and Cytotoxicity. ResearchGate. [URL: https://www.researchgate.net/publication/7473858_Synthesis_of_25-_and_35-Diphenylpyridine_Derivatives_for_DNA_Recognition_and_Cytotoxicity]

- Mechanism of the Kröhnke pyridine synthesis.[17]. ResearchGate. [URL: https://www.researchgate.net/figure/Mechanism-of-the-Krohnke-pyridine-synthesis-4_fig1_319080530]

- Experimental section Materials and synthesis 3,5-Dibromopyridine, 4-bromotoluene, Ni(NO3)2·6H2O, Fe(NO3)3·9H2O and N,N. The Royal Society of Chemistry. [URL: https://www.rsc.

- An In‐Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/373185565_An_In-Depth_Exploration_of_Six_Decades_of_the_Krohnke_Pyridine_Synthesis]

- Hantzsch pyridine synthesis - overview. ChemTube3D. [URL: https://www.chemtube3d.com/hantzsch-pyridine-synthesis-overview/]

- Hantzsch Dihydropyridine Synthesis. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/hantzsch-dihydropyridine-synthesis.html]

- Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270634/]

- Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6259837/]

- An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. Organic Chemistry Frontiers (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo00971a]

- Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [URL: https://www.researchgate.net/figure/Suzuki-coupling-of-different-chloropyridines-with-phenylboronic-acids-a_tbl4_26782357]

- Kröhnke Pyridine Synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/236916534_Krohnke_Pyridine_Synthesis]

- Hantzsch pyridine synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Hantzsch_pyridine_synthesis]

- An In-depth Technical Guide to 3-Phenylpyridine: Discovery, Synthesis, and Applications. Benchchem. [URL: https://www.benchchem.

- Kröhnke synthesis of pyridine. Química Organica.org. [URL: https://www.quimicaorganica.org/en/heterocycles/658-krohnke-synthesis-of-pyridine.html]

- Hantzsch Dihydropyridine Synthesis. Merck. [URL: https://www.merck.com/events/named-reactions/hantzsch-dihydropyridine-synthesis.pdf]

- One-Pot Synthesis of 3,5-Diarylpyridines. ResearchGate. [URL: https://www.researchgate.net/publication/303328575_One-Pot_Synthesis_of_35-Diarylpyridines]

- Regioselective one-pot synthesis of 3,5-diarylpyrazoles. Indian Journal of Chemistry. [URL: http://nopr.niscpr.res.in/handle/123456789/10041]

- Exploring 3,5-Dibromopyridine: Properties, Applications, and Manufacturing. Nbinno.com. [URL: https://www.nbinno.

- (PDF) Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. ResearchGate. [URL: https://www.researchgate.net/publication/26782357_Synthesis_of_Novel_35-Dichloro-2-arylpyridines_by_Palladium_Acetate-Catalyzed_Ligand-Free_Suzuki_Reactions_in_Aqueous_Media]

- Suzuki reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]

- 3-Phenylpyridine Derivatives: Application Notes and Protocols for Therapeutic Agent Development. Benchchem. [URL: https://www.benchchem.com/blog/3-phenylpyridine-derivatives-application-notes-and-protocols-for-therapeutic-agent-development/]

- peer-reviewed methods for the synthesis and analysis of 3-Nitro-5-phenylpyridine. Benchchem. [URL: https://www.benchchem.com/blog/peer-reviewed-methods-for-the-synthesis-and-analysis-of-3-nitro-5-phenylpyridine/]

- Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9618684/]

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8525865/]

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [URL: https://www.mdpi.com/1420-3049/16/2/1367]

- Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. LinkedIn. [URL: https://www.linkedin.com/pulse/exploring-role-35-dimethylpiperidine-modern-organic-synthesis-gqcof]

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10790892/]

- 2,3-diaminopyridine. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0273]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of 2,5- and this compound derivatives for DNA recognition and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. chemtube3d.com [chemtube3d.com]

- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Signature of 3,5-Diphenylpyridine: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 3,5-diphenylpyridine, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and materials science. The structural elucidation of such molecules is paramount for confirming identity, purity, and for understanding their electronic and conformational properties. This document synthesizes predicted spectroscopic data based on established principles and data from analogous compounds, offering a robust reference for laboratory work.

Molecular Structure and Spectroscopic Overview

This compound possesses a C₂ᵥ symmetry axis, which significantly influences its spectroscopic characteristics. The two phenyl groups at the 3 and 5 positions of the pyridine ring are the dominant features, and their electronic interplay with the nitrogenous heterocycle dictates the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational modes in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecular framework.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol: A ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.85 | d | 2H | H-2, H-6 (Pyridine) |

| ~7.95 | t | 1H | H-4 (Pyridine) |

| ~7.65 | d | 4H | H-2', H-6' (Phenyl) |

| ~7.50 | t | 4H | H-3', H-5' (Phenyl) |

| ~7.42 | t | 2H | H-4' (Phenyl) |

Interpretation:

The symmetry of the molecule results in a simplified ¹H NMR spectrum. The two protons at the 2 and 6 positions of the pyridine ring (H-2, H-6) are chemically equivalent and are expected to appear as a doublet in the most downfield region due to the deshielding effect of the nitrogen atom. The proton at the 4-position (H-4) will appear as a triplet, being coupled to the two equivalent H-2/H-6 protons.

The protons of the two phenyl rings will also exhibit symmetry. The ortho-protons (H-2', H-6') will appear as a doublet, the meta-protons (H-3', H-5') as a triplet, and the para-proton (H-4') as a triplet. The exact chemical shifts are influenced by the electronic effect of the pyridine ring.

¹³C NMR Spectroscopy: The Carbon Backbone

Experimental Protocol: A ¹³C NMR spectrum would be recorded at 100 or 125 MHz in CDCl₃ with TMS as the internal standard.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~149.5 | C-2, C-6 (Pyridine) |

| ~138.0 | C-3, C-5 (Pyridine) |

| ~135.0 | C-4 (Pyridine) |

| ~137.5 | C-1' (Phenyl) |

| ~129.0 | C-3', C-5' (Phenyl) |

| ~128.5 | C-4' (Phenyl) |

| ~127.0 | C-2', C-6' (Phenyl) |

Interpretation:

Due to the molecule's symmetry, only seven distinct carbon signals are expected. The carbons of the pyridine ring are deshielded by the nitrogen atom, with C-2 and C-6 appearing at the lowest field. The quaternary carbons (C-3, C-5, and C-1') will also be clearly identifiable. The chemical shifts of the phenyl ring carbons are in the typical aromatic region.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Experimental Protocol: An IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1580 | Strong | C=C and C=N stretching (Pyridine ring) |

| 1500-1400 | Strong | Aromatic C=C stretching (Phenyl rings) |

| 760-740 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

| 700-680 | Strong | Pyridine ring bending |

Interpretation:

The IR spectrum of this compound is expected to be dominated by absorptions characteristic of the aromatic rings. The C-H stretching vibrations of both the pyridine and phenyl rings will appear above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the pyridine ring will give rise to strong bands in the 1600-1580 cm⁻¹ region. The characteristic C=C stretching of the phenyl rings will be observed between 1500 and 1400 cm⁻¹. Strong absorptions in the fingerprint region, particularly the C-H out-of-plane bending for the monosubstituted phenyl rings and the pyridine ring bending modes, are highly diagnostic.

Mass Spectrometry: Molecular Weight and Fragmentation

Experimental Protocol: A mass spectrum would be acquired using an electron ionization (EI) source. The molecular ion and its fragmentation pattern provide crucial information about the molecular weight and structural stability.

Predicted Mass Spectrometry Data:

Fragmentation Analysis:

Upon electron ionization, this compound will form a stable molecular ion at m/z 231, which is expected to be the base peak due to the stability of the aromatic system. The primary fragmentation pathways are predicted to involve the loss of fragments from the pyridine or phenyl rings.

Figure 1: Predicted key fragmentation pathways of this compound.

Plausible Fragmentation Pathways:

-

Loss of a Hydrogen Radical (H•): Formation of a stable [M-H]⁺ ion at m/z 230.

-

Loss of Hydrogen Cyanide (HCN): A common fragmentation for pyridine-containing compounds, leading to a fragment at m/z 204.

-

Cleavage of the Phenyl Group: Formation of the phenyl cation at m/z 77.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and technically sound basis for the identification and characterization of this compound. The predicted NMR, IR, and MS data are rooted in the fundamental principles of spectroscopy and are corroborated by experimental data from structurally similar molecules. This guide serves as a valuable resource for researchers, enabling them to confidently interpret their experimental findings and advance their work in drug discovery and materials science.

References

- Jacquemard, U., et al. (2005). Synthesis of 2,5- and this compound derivatives for DNA recognition and cytotoxicity. European Journal of Medicinal Chemistry, 40(11), 1087-1095. [Link]

- NIST. (n.d.). Pyridine, 3,5-diphenyl-. NIST Chemistry WebBook.

Sources

photophysical and electrochemical properties of 3,5-Diphenylpyridine

An In-Depth Technical Guide to the Photophysical and Electrochemical Properties of 3,5-Diphenylpyridine

Introduction: The Significance of the this compound Scaffold

This compound is a heterocyclic aromatic compound featuring a central pyridine ring substituted with phenyl groups at the C3 and C5 positions. This molecular architecture imparts a unique combination of electronic and steric properties, making it a valuable building block in materials science and medicinal chemistry. The electron-deficient nature of the pyridine ring, coupled with the extended π-conjugation from the flanking phenyl moieties, gives rise to distinct photophysical and electrochemical characteristics. These properties are critical for its application as an electron-transporting material in organic light-emitting diodes (OLEDs), a scaffold for developing ligands for biological targets, and a component in novel functional polymers.[1][2]

This guide offers a detailed exploration of the synthesis, photophysical behavior, and electrochemical profile of the this compound core. We will delve into the causality behind experimental methodologies, provide validated protocols for characterization, and present a framework for understanding its structure-property relationships, grounded in authoritative research.

Synthesis: A Modular Approach via Suzuki-Miyaura Coupling

A robust and versatile method for synthesizing the this compound scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This approach offers high yields and excellent functional group tolerance, allowing for the creation of a wide array of derivatives. The foundational synthesis starts with a dihalogenated pyridine precursor, typically 3,5-dibromopyridine.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a nitrogen-flushed Schlenk flask, combine 3,5-dibromopyridine (1.0 eq), phenylboronic acid (2.2-2.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0-4.0 eq).

-

Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq). The choice of catalyst and ligand can be optimized to maximize yield.

-

Solvent System: Add a degassed solvent mixture. A common system is a 2:1:1 mixture of toluene, ethanol, and water. The solvent choice is crucial for ensuring all reactants are sufficiently soluble.

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Perform an aqueous workup by extracting the mixture with an organic solvent like ethyl acetate or chloroform. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Suzuki-Miyaura cross-coupling workflow for this compound synthesis.

Photophysical Properties: Interrogating Light-Matter Interactions

The interaction of this compound with light is governed by its electronic structure. Characterizing its absorption and emission properties is fundamental to evaluating its potential in optoelectronic applications.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions from the ground state to excited states. For π-conjugated systems like this compound, the primary absorption bands correspond to π → π* transitions. The parent pyridine molecule exhibits absorption maxima around 250-260 nm.[5][6] The addition of phenyl rings extends the conjugated system, resulting in a bathochromic (red) shift of the absorption maximum.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1x10⁻⁵ M) in a spectroscopic-grade solvent (e.g., dichloromethane, toluene, or cyclohexane).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Allow the instrument's lamp to warm up for at least 30 minutes for stable output.

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Spectrum Acquisition: Fill a matched quartz cuvette with the sample solution and acquire the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λabs).

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the light emitted as the molecule relaxes from its lowest singlet excited state (S₁) back to the ground state (S₀). Key parameters include the emission maximum (λem), fluorescence quantum yield (ΦF), and fluorescence lifetime (τ).

-

Fluorescence Quantum Yield (ΦF): This is the ratio of photons emitted to photons absorbed, representing the efficiency of the emission process.[7][8] It is often measured relative to a well-characterized standard.

-

Fluorescence Lifetime (τ): This is the average time the molecule spends in the excited state before returning to the ground state. It is typically measured using Time-Correlated Single Photon Counting (TCSPC).[9]

-

Sample Preparation: Prepare a very dilute solution with an absorbance below 0.1 at the excitation wavelength to prevent inner-filter effects.[9] Prepare a solution of a reference standard (e.g., quinine sulfate or 9,10-diphenylanthracene) with a similar absorbance.

-

Instrumentation: Use a fluorometer.

-

Emission Spectrum: Excite the sample at its λabs and scan the emission spectrum at longer wavelengths. Identify the emission maximum (λem).

-

Quantum Yield Calculation: Measure the integrated fluorescence intensity of both the sample and the standard. The quantum yield is calculated using the following equation: ΦF, sample = ΦF, std * (Isample / Istd) * (Astd / Asample) * (n²sample / n²std) where ΦF is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

| Property | Typical Value Range (in Toluene) | Significance |

| Absorption Max (λabs) | 260 - 320 nm | Defines the wavelengths of light the molecule absorbs efficiently. |

| Emission Max (λem) | 330 - 450 nm | Determines the color of the emitted light. |

| Quantum Yield (ΦF) | 0.05 - 0.50 | Measures the efficiency of light emission. |

| Lifetime (τ) | 1 - 10 ns | Indicates the duration of the excited state. |

| Caption: Representative photophysical data for diphenylpyridine-type scaffolds.[10] |

Spectroscopy Workflow Diagram

Caption: Workflow for characterizing photophysical properties.

Electrochemical Properties and Frontier Molecular Orbitals

The electrochemical behavior of this compound reveals how it accepts and donates electrons. This is critical for its use in electronic devices where charge transport is key. Cyclic Voltammetry (CV) is the primary technique used to probe these properties.[11][12]

Cyclic Voltammetry (CV)

CV measures the current response of a material to a cycling potential sweep. From the resulting voltammogram, one can determine the oxidation and reduction potentials. These potentials are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[13][14]

-

HOMO Level: The energy required to remove an electron (oxidation). A lower HOMO energy indicates greater stability against oxidation.

-

LUMO Level: The energy released when an electron is added (reduction). A lower LUMO energy indicates a better electron acceptor.

-

HOMO-LUMO Gap: The energy difference between these two orbitals, which correlates with the energy of the first electronic transition observed in the UV-Vis spectrum.[15][16]

-

Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, degassed electrochemical solvent (e.g., dichloromethane or acetonitrile).

-

Cell Assembly: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., platinum wire).

-

Analyte and Reference: Add the this compound sample to the electrolyte solution (typically 1-5 mM). Add an internal reference standard, such as ferrocene (Fc/Fc⁺), whose redox potential is well-defined.

-

Measurement: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes. Scan the potential over a range that covers the expected redox events and record the voltammogram.

-

Data Analysis: Determine the onset potentials for oxidation (Eox) and reduction (Ered). Calculate the HOMO and LUMO energy levels relative to the vacuum level using the ferrocene reference (assuming the absolute potential of Fc/Fc⁺ is -4.8 eV or -5.1 eV depending on the convention)[17][18]:

-

HOMO (eV) = -[Eoxonset - E1/2(Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[Eredonset - E1/2(Fc/Fc⁺) + 4.8]

-

| Property | Typical Value Range (vs. Fc/Fc⁺) | Significance |

| HOMO Energy | -5.5 to -6.5 eV | Relates to ionization potential and hole-injection properties. |

| LUMO Energy | -2.0 to -3.0 eV | Relates to electron affinity and electron-injection properties.[19] |

| Electrochemical Gap | 2.8 to 4.0 eV | Correlates to molecular stability and optical properties. |

| Caption: Representative electrochemical data and derived frontier orbital energies. |

From Electrochemistry to Orbital Energies

Caption: Deriving HOMO/LUMO energies from cyclic voltammetry data.

Conclusion: A Versatile Optoelectronic Scaffold

This guide has detailed the synthesis, photophysical characterization, and electrochemical analysis of the this compound core. Its modular synthesis via Suzuki-Miyaura coupling allows for extensive derivatization, enabling fine-tuning of its properties. The photophysical data reveal its behavior as a UV-absorber and blue-region emitter, while its electrochemical profile, characterized by deep HOMO and accessible LUMO levels, underscores its potential as an electron-transporting or host material in organic electronics. The protocols and workflows described herein provide a comprehensive framework for researchers and drug development professionals to explore and harness the unique properties of this valuable molecular scaffold.

References

- Jacquemard, U., et al. (2005). Synthesis of 2,5- and this compound derivatives for DNA recognition and cytotoxicity. European Journal of Medicinal Chemistry. [Link]

- ResearchGate. (n.d.). Synthesis of 2,5- and this compound Derivatives for DNA Recognition and Cytotoxicity. [Link]

- Indian Journal of Chemistry. (2024). Quantum Chemical Analysis of 3,5-Dimethyl-2,6-Diphenylpyridine and its Para Amino and Nitro Phenyl Derivatives Using Density Functional Theory. [Link]

- ResearchGate. (2025). Quantum chemical analysis of 3,5-dimethyl-2,6-diphenylpyridine and its para amino and nitro phenyl derivatives using density functional theory. [Link]

- The Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.).

- PubMed. (2019). Cyclic Voltammetric Study of 3,5-Diaryl-1-phenyl-2-pyrazolines. [Link]

- ACS Publications. (2021). Photoconductive Properties and Electronic Structure in 3,5-Disubstituted 2-(2′-Pyridyl)Pyrroles Coordinated to a Pd(II)

- PubMed Central. (n.d.).

- MDPI. (n.d.). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. [Link]

- ResearchGate. (n.d.).

- SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. [Link]

- National Institute of Standards and Technology. (n.d.). Pyridine - NIST WebBook. [Link]

- Journal of Physical Science. (2021). SYNTHESIS, CHARACTERIZATION AND ELECTROCHEMICAL STUDIES OF TRANSITION METAL COMPLEXES CONTAINING 3,6-BIS(3,5-DIMETHYLPYRAZOL-1-YL)PYRIDAZINE LIGAND. [Link]

- ResearchGate. (n.d.). Cyclic Voltammetric Study of 3,5-Diaryl-1-phenyl-2-pyrazolines. [Link]

- ResearchGate. (n.d.). (a) Absorption and (b) emission spectra of pyridine 1 (solid line), LDS.... [Link]

- PreScouter. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Link]

- ResearchGate. (n.d.). Fluorescence emission spectra measured for (a) pyridine and (b).... [Link]

- ResearchGate. (n.d.). Modifications of Pyridine-3,5-dicarbonitrile Acceptor for Highly Efficient Green-to-Red Organic Light-Emitting Diodes. [Link]

- RSC Publishing. (n.d.).

- PubMed Central. (n.d.). Cyclic voltammetry data of polypyridine ligands and Co(II). [Link]

- NIH. (n.d.).

- ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. [Link]

- ResearchGate. (n.d.). (A) HOMO and LUMO energies and theoretical energy gaps of the dyes.... [Link]

- Semantic Scholar. (n.d.). Cyclic Voltammetric Study of 3,5-Diaryl-1-phenyl-2-pyrazolines. [Link]

- ACS Publications. (2021). Photoconductive Properties and Electronic Structure in 3,5-Disubstituted 2-(2′-Pyridyl)Pyrroles Coordinated to a Pd(II)

- Journal of Materials Chemistry C. (2023). 3,5-Dicyanopyridine motifs for electron-transporting semiconductors: from design and synthesis to efficient organic light-emitting diodes. [Link]

- ResearchGate. (2024). The Emissive and Electrochemical Properties of Hypervalent Pyridine‐Dipyrrolide Bismuth Complexes. [Link]

- ResearchGate. (2024). Synthesis, structure and photophysical properties of near-infrared 3,5-diarylbenzoBODIPY fluorophores. [Link]

- Wanjie Publisher. (n.d.).

- Journal of Materials Chemistry B. (2022). Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging. [Link]

- ResearchGate. (n.d.). Fluorescence spectra, variation in relative emission intensity (I/I0),.... [Link]

- ResearchGate. (2020). (PDF) Synergistic Use of Pyridine and Selenophene in a Diketopyrrolopyrrole‐Based Conjugated Polymer Enhances the Electron Mobility in Organic Transistors. [Link]

- MDPI. (n.d.).

- Schrödinger. (2022). HOMO-LUMO Energy Gap. [Link]

- NIST Technical Series Publications. (1976). Fluorescence quantum yield measurements. [Link]

- ResearchGate. (n.d.). UV-spectrum of pyridine. [Link]

- MDPI. (2022).

- ResearchGate. (n.d.). Electrochemical Properties. [Link]

- ResearchGate. (n.d.). (A): Fluorescence quantum yield (ϕf) of DiIC2(3), Dy-630, and DiIC2(5).... [Link]

- ResearchGate. (n.d.). Fig. 3 Shown here are the fluorescence quantum yields (black squares.... [Link]

Sources

- 1. 3,5-Dicyanopyridine motifs for electron-transporting semiconductors: from design and synthesis to efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Photoconductive Properties and Electronic Structure in 3,5-Disubstituted 2-(2′-Pyridyl)Pyrroles Coordinated to a Pd(II) Salicylideneiminate Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessing the electrochemical properties of polypyridine and polythiophene for prospective applications in sustainable organic batteries - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Cyclic Voltammetric Study of 3,5-Diaryl-1-phenyl-2-pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 16. learn.schrodinger.com [learn.schrodinger.com]

- 17. Do HOMO–LUMO Energy Levels and Band Gaps Provide Sufficient Understanding of Dye-Sensitizer Activity Trends for Water Purification? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

solubility of 3,5-Diphenylpyridine in organic solvents

An In-depth Technical Guide to the Solubility of 3,5-Diphenylpyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in various organic solvents. This compound is a significant heterocyclic compound utilized as a key building block in medicinal chemistry and materials science.[1][2] A thorough understanding of its solubility is paramount for optimizing synthetic routes, developing purification strategies like crystallization, and formulating active pharmaceutical ingredients (APIs). Given the scarcity of publicly available quantitative solubility data for this compound, this guide emphasizes the foundational principles of solubility, theoretical prediction models, and robust experimental protocols to empower researchers in drug development and chemical synthesis.

Introduction and Physicochemical Profile

This compound is an aromatic heterocyclic compound featuring a central pyridine ring substituted with phenyl groups at the 3 and 5 positions.[1][3] This molecular architecture imparts a unique combination of properties that are critical to its application and solubility. The pyridine and dihydropyridine scaffolds are foundational in the design of numerous commercial drugs, highlighting the importance of understanding the physicochemical behavior of their derivatives.[4]

Molecular Structure:

-

IUPAC Name: this compound

-

CAS Number: 92-07-9[3]

-

Molecular Formula: C₁₇H₁₃N[3]

-

Molecular Weight: 231.29 g/mol [3]

The key to understanding its solubility lies in its structural features:

-

Non-Polar Dominance: The two phenyl rings and the pyridine ring itself create a large, non-polar, and rigid structure. This suggests a strong affinity for non-polar and aromatic solvents.

-

Polar Influence: The nitrogen atom in the pyridine ring introduces a dipole moment and acts as a hydrogen bond acceptor, lending the molecule a degree of polarity.[5] This allows for interactions with more polar solvents, although these interactions may be sterically hindered by the flanking phenyl groups.

Theoretical Framework for Solubility Prediction

In the absence of extensive experimental data, theoretical models provide an invaluable tool for initial solvent screening and for understanding the underlying intermolecular forces governing dissolution. The guiding principle remains "like dissolves like," where solubility is favored when the intermolecular interactions of the solute and solvent are similar.[6][7]

Qualitative Solubility Assessment

Based on its hybrid polar/non-polar structure, a qualitative prediction of solubility in different solvent classes can be made:

-

Non-Polar & Aromatic Solvents (e.g., Toluene, Benzene, Xylenes): High solubility is expected. The π-π stacking interactions between the phenyl groups of the solute and the aromatic solvent molecules will be the dominant and most favorable interaction.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): High solubility is likely. These solvents are effective at dissolving a wide range of organic compounds and can engage in dipole-dipole interactions. Phenylpyridines are generally soluble in chloroform.[1]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, DMF): Moderate to good solubility is anticipated. These solvents have significant dipole moments and can interact with the polar pyridine moiety. However, they lack the aromatic character to interact as strongly with the phenyl groups as aromatic solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Low to moderate solubility is expected. While these solvents can act as hydrogen bond donors to the pyridine nitrogen, the large non-polar surface area of this compound will likely limit its dissolution. Phenylpyridines are noted to be soluble in ethanol.[1]

-